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Trimethylpyrazine

Sensory Science Flavor Chemistry Analytical Chemistry

Trimethylpyrazine (CAS 14667-55-1, also known as 2,3,5-Trimethylpyrazine) is a naturally occurring, nitrogen-containing heterocyclic compound belonging to the alkylpyrazine class. It is a key volatile compound responsible for the characteristic roasted, nutty, and cocoa-like aromas found in a wide range of thermally processed foods and fermented products.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 14667-55-1
Cat. No. B081540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylpyrazine
CAS14667-55-1
Synonyms2,3,5-trimethyl pyrazine
2,3,5-trimethylpyrazine
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C)C
InChIInChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3
InChIKeyIAEGWXHKWJGQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, oils, organic solvents
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylpyrazine (CAS 14667-55-1): An Overview for Scientific Sourcing and Flavor Research


Trimethylpyrazine (CAS 14667-55-1, also known as 2,3,5-Trimethylpyrazine) is a naturally occurring, nitrogen-containing heterocyclic compound belonging to the alkylpyrazine class [1]. It is a key volatile compound responsible for the characteristic roasted, nutty, and cocoa-like aromas found in a wide range of thermally processed foods and fermented products [2]. This clear to slightly yellow liquid is widely recognized for its use as a flavoring agent in the food and beverage industry [3].

Why Sourcing Decisions for Trimethylpyrazine Require Precise Specification Over Generic Alkylpyrazines


Despite being members of the same alkylpyrazine family, compounds like 2,3,5,6-tetramethylpyrazine (TTMP) or 2,5-dimethylpyrazine are not interchangeable with 2,3,5-trimethylpyrazine (TMP) in research or industrial applications. The degree and position of methyl substitution fundamentally alters key properties, including their sensory perception, odor threshold, and chromatographic behavior [1]. Even between closely related trimethyl isomers, the specific methylation pattern influences intermolecular interactions, as seen in crystallographic studies of C-H···N hydrogen bonding, which can affect formulation stability and aroma release [2]. Simply procuring a generic 'pyrazine' or 'trimethylpyrazine' without the precise 2,3,5- substitution pattern introduces significant risk of failing to achieve the desired sensory profile or analytical outcome.

Trimethylpyrazine (14667-55-1): A Quantitative Evidence Guide for Differentiated Selection


Differential Odor Threshold: A 13.8-Fold Higher Perception Threshold Compared to 2,5-Dimethylpyrazine

In a comparative analysis of key pyrazines, 2,3,5-Trimethylpyrazine exhibits an odor threshold of 11.00 ppb in aqueous solution, which is significantly higher than that of 2,5-Dimethylpyrazine (0.80 ppb) [1]. This indicates that 2,3,5-Trimethylpyrazine requires a substantially higher concentration to elicit the same perceived aroma intensity as its dimethyl analog. Its odor threshold is also an order of magnitude higher than 2-Ethyl-5-methylpyrazine (0.04 ppb) [1].

Sensory Science Flavor Chemistry Analytical Chemistry

Quantified Relative Abundance: Trimethylpyrazine as a Dominant Pyrazine in Soy Sauce Aroma Baijiu

A study quantifying 16 pyrazines in soy sauce aroma type Baijiu (SSAB) using UPLC–MS/MS found that 2,3,5-Trimethylpyrazine was one of the three most concentrated pyrazines, alongside 2,3,5,6-Tetramethylpyrazine and 2,6-Dimethylpyrazine [1]. While the study highlights 2-Ethyl-3,5-dimethylpyrazine for having the highest OAV, it confirms that 2,3,5-Trimethylpyrazine is a major contributor to the overall pyrazine load in this complex matrix, making it a key marker compound for quality control.

Foodomics Metabolomics Liquid Chromatography

Chromatographic Distinction: Unique Retention Index (RI) of 1383 for GC-MS Identification

In a standardized gas chromatography (GC) system, 2,3,5-Trimethylpyrazine has a well-defined experimental Retention Index (RI) of 1383 [1]. This value is distinct from structurally similar pyrazines, such as 2-Ethyl-5-methylpyrazine (RI: 1364), 2-Ethyl-6-methylpyrazine (RI: 1370), and 3-Ethyl-2,5-dimethylpyrazine (RI: 1426) [1]. This quantitative difference in retention time provides a clear and verifiable basis for chromatographic identification and differentiation.

Gas Chromatography Mass Spectrometry Analytical Chemistry

Comparative Safety Profile: GRAS Status and In Silico Safety Assessment

2,3,5-Trimethylpyrazine is affirmed as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavor ingredient [1]. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated the compound across seven human health endpoints, including genotoxicity, repeated dose toxicity, and reproductive toxicity. All endpoints were cleared using target data and read-across, supporting its safe use at current levels of exposure (0.1–1 metric ton per year worldwide) [2]. In silico predictions from PubChem also indicate an estimated 70% human oral bioavailability [3], providing a baseline for its potential absorption profile.

Regulatory Science Toxicology Food Safety

Targeted Application Scenarios for Trimethylpyrazine (14667-55-1) Based on Quantitative Evidence


Precise Sensory Recombination in Flavor Chemistry Research

Based on its quantified odor threshold of 11.00 ppb and its characteristic 'nutty, meaty' note [1], 2,3,5-Trimethylpyrazine is the preferred choice for flavor recombination and omission studies. Researchers investigating the impact of roasted and nutty notes in complex matrices like Baijiu, coffee, or cocoa should use this specific compound to accurately model its sensory contribution. Using a more potent analog like 2,5-Dimethylpyrazine (0.80 ppb) would lead to a significant overestimation of its aroma impact if not precisely accounted for, thereby invalidating the sensory model.

Development of Chromatographic Methods for Quality Control in Fermented Products

Analytical laboratories developing targeted methods for monitoring pyrazines in fermented foods (e.g., soy sauce, Baijiu) must use 2,3,5-Trimethylpyrazine as a certified reference standard. Its known Retention Index (RI) of 1383 [2] and its confirmed status as a top-3 most concentrated pyrazine in such products [3] make it a reliable marker for method validation, calibration curve preparation, and quality control. The distinct RI ensures it can be accurately identified and quantified even in the presence of interfering compounds.

Formulation of GRAS-Compliant Cocoa and Nut Flavor Systems

For food technologists and flavorists developing cocoa, chocolate, coffee, or nut flavorings, 2,3,5-Trimethylpyrazine is a critical building block. Its FEMA GRAS status [4] and well-documented safety profile across multiple endpoints [5] provide a clear regulatory pathway for product commercialization. This reduces the risk associated with using less-characterized pyrazines. The compound's well-understood organoleptic properties enable precise formulation to achieve target flavor profiles while adhering to safety and usage level guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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